molecular formula C27H30N4O4 B11614035 propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956438-60-1

propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11614035
CAS No.: 956438-60-1
M. Wt: 474.6 g/mol
InChI Key: NPHLEWURVYBTBO-UHFFFAOYSA-N
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Description

The compound propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative with a pyrazole substituent. Its structure integrates a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms and one ketone group) and a pyrazole moiety substituted with phenyl and 4-(propan-2-yloxy)phenyl groups.

The pyrazole component, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common pharmacophore in drug discovery, contributing to interactions with biological targets such as kinases and inflammatory mediators . The 4-(propan-2-yloxy)phenyl group in Compound A introduces steric bulk and ether functionality, which may influence binding affinity and metabolic stability compared to simpler aryl substituents.

Properties

CAS No.

956438-60-1

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-16(2)34-21-13-11-19(12-14-21)24-22(15-31(30-24)20-9-7-6-8-10-20)25-23(26(32)35-17(3)4)18(5)28-27(33)29-25/h6-17,25H,1-5H3,(H2,28,29,33)

InChI Key

NPHLEWURVYBTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the pyrazolyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound A, we compare it with four analogs (Table 1) based on structural features, synthesis routes, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Compound A and Analogs

Compound ID Core Structure Substituents at Key Positions Key Functional Groups Biological Relevance
Compound A 1,2,3,4-Tetrahydropyrimidine - Position 4: 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole
- Position 5: Propan-2-yl ester
2-oxo, pyrazole, ether Potential kinase inhibition, antibacterial activity (inferred)
Compound B
(Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
1,2,3,4-Tetrahydropyrimidine - Position 4: 5-chloro-3-methyl-1-phenylpyrazole
- Position 5: Ethyl ester
2-oxo, chloro, methyl Antitubercular activity (demonstrated)
Compound C
(Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
1,2,3,4-Tetrahydropyrimidine - Position 4: 1,3-diphenylpyrazole
- Position 5: Ethyl ester
2-thioxo (C=S) Enhanced H-bonding potential due to thioxo group
Compound D
(Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
1,2,3,4-Tetrahydropyrimidine - Position 4: 3-(4-fluorophenyl)-1-phenylpyrazole
- Position 5: Ethyl ester
2-oxo, fluoro Improved solubility and bioavailability due to fluorine

Structural and Electronic Differences

Pyrazole Substitution: Compound A’s pyrazole has a 4-(propan-2-yloxy)phenyl group at position 3, introducing an ether linkage absent in Compounds B–D. This group increases steric hindrance and may reduce metabolic oxidation compared to Compounds B (chloro) and D (fluoro) . Compound C’s 2-thioxo group (C=S) replaces the 2-oxo (C=O) group in A, B, and D.

Ester Group :

  • The propan-2-yl ester in Compound A is bulkier than the ethyl esters in B–D. This modification likely enhances lipid solubility but may reduce aqueous solubility, impacting pharmacokinetics .

Halogen vs. Alkoxy Substituents: Compound B’s chloro group and Compound D’s fluoro group provide electronegative character, favoring dipole interactions.

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Compound B’s chloro substituent correlates with antitubercular activity (MIC: 6.25 µg/mL against M. tuberculosis), whereas Compound D’s fluoro group enhances Gram-negative bacterial targeting . Compound A’s alkoxy group may broaden spectrum but requires validation.
  • Kinase Inhibition : Pyrazole-containing analogs (e.g., Compound D) show moderate IC₅₀ values (1–10 µM) against CDK2 and EGFR kinases due to aryl-π stacking . The bulkier propan-2-yloxy group in A could hinder such interactions.

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